molecular formula C10H6BrNO3 B1413361 2-Bromo-5-cyano-3-formylphenylacetic acid CAS No. 1805486-42-3

2-Bromo-5-cyano-3-formylphenylacetic acid

Cat. No.: B1413361
CAS No.: 1805486-42-3
M. Wt: 268.06 g/mol
InChI Key: LCGYXDGWGYVJFU-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-formylphenylacetic acid is a chemical compound with the molecular formula C10H6BrNO3. This compound is known for its versatility and various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-formylphenylacetic acid typically involves the bromination of 5-cyano-3-formylphenylacetic acid. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing automated systems to ensure precise control over reaction conditions. This helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-formylphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

2-Bromo-5-cyano-3-formylphenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-formylphenylacetic acid involves its interaction with specific molecular targets. The bromine atom and the formyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-cyano-3-formylbenzoic acid
  • 2-Bromo-5-cyano-3-formylphenylboronic acid
  • 2-Bromo-5-cyano-3-formylphenylmethanol

Uniqueness

2-Bromo-5-cyano-3-formylphenylacetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the bromine atom, cyano group, and formyl group allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-5-cyano-3-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-10-7(3-9(14)15)1-6(4-12)2-8(10)5-13/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGYXDGWGYVJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-3-formylphenylacetic acid
Reactant of Route 2
2-Bromo-5-cyano-3-formylphenylacetic acid
Reactant of Route 3
2-Bromo-5-cyano-3-formylphenylacetic acid
Reactant of Route 4
2-Bromo-5-cyano-3-formylphenylacetic acid
Reactant of Route 5
2-Bromo-5-cyano-3-formylphenylacetic acid
Reactant of Route 6
2-Bromo-5-cyano-3-formylphenylacetic acid

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